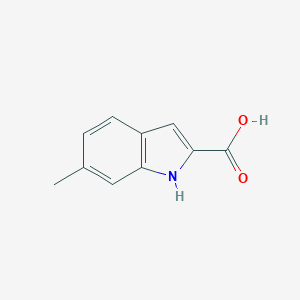

6-Methyl-1H-indole-2-carboxylic acid

描述

Eukaryotic translation initiation factor 4A3 inhibitor 8 (eIF4A3-IN-8) is a small molecule inhibitor that targets eukaryotic translation initiation factor 4A3. Eukaryotic translation initiation factor 4A3 is a core component of the exon junction complex, which plays a crucial role in the regulation of gene expression by binding to spliced messenger RNAs. Eukaryotic translation initiation factor 4A3 is involved in various cellular processes, including translation initiation, nonsense-mediated messenger RNA decay, and the regulation of alternative splicing .

准备方法

合成路线和反应条件

真核翻译起始因子4A3抑制剂8的合成通常涉及多个步骤,包括制备中间体化合物及其随后的反应以形成最终产物。具体的合成路线和反应条件可能因所需化合物的纯度和产率而异。常用的技术包括:

步骤1: 通过亲核取代、缩合和环化等反应制备中间体化合物。

步骤2: 使用柱色谱和重结晶等技术纯化中间体。

工业生产方法

真核翻译起始因子4A3抑制剂8的工业生产涉及将实验室合成方法扩大规模,以生产更大数量的化合物。这通常需要优化反应条件、纯化技术和质量控制措施,以确保一致性和可重复性。 常见的工业生产方法包括间歇式和连续流动工艺,以及使用自动化合成设备 .

化学反应分析

反应类型

真核翻译起始因子4A3抑制剂8可以经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢的反应。

还原: 涉及添加氢或去除氧的反应。

取代: 一个官能团被另一个官能团取代的反应。

常用试剂和条件

真核翻译起始因子4A3抑制剂8反应中常用的试剂和条件包括:

氧化剂: 如高锰酸钾和过氧化氢。

还原剂: 如硼氢化钠和氢化铝锂。

催化剂: 如钯碳和氧化铂。

溶剂: 如二氯甲烷、乙醇和二甲基亚砜.

主要形成的产物

真核翻译起始因子4A3抑制剂8反应中形成的主要产物取决于所用反应条件和试剂。 常见的产物包括氧化或还原衍生物、取代化合物和缩合产物 .

科学研究应用

Antiviral Properties

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 6-Methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. Integrase is a crucial enzyme in the HIV lifecycle that facilitates the integration of viral DNA into the host genome.

- Mechanism of Action : The indole core and the carboxyl group of these compounds chelate with magnesium ions in the active site of integrase, which is essential for its activity. Structural optimizations have led to derivatives exhibiting enhanced inhibitory effects against integrase:

- Binding Interactions : The binding mode analyses revealed that modifications at the C3 and C6 positions of the indole core improved interactions with viral DNA through π-stacking and chelation with metal ions .

Synthesis and Derivative Development

The synthesis of this compound involves several steps, often starting from simpler indole derivatives. The following table summarizes some synthetic routes and derivatives:

| Compound | Synthetic Route | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Direct synthesis from indole | N/A | Base compound for derivatives |

| Compound 20a | Structural optimization from base | 0.13 | Enhanced integrase inhibition |

| Compound 17a | Modification at C6 position | 3.11 | Strong binding to viral DNA |

Case Study 1: HIV Integrase Inhibition

A study published in Molecules explored various indole derivatives, including this compound, as potential HIV integrase inhibitors. The researchers synthesized multiple derivatives and evaluated their biological activities using an HIV integrase assay kit.

- Findings : All synthesized compounds exhibited better integrase inhibitory activities than the parent compound, with structural modifications leading to significant improvements in efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of indole derivatives to identify key structural features that enhance antiviral activity.

作用机制

真核翻译起始因子4A3抑制剂8通过与真核翻译起始因子4A3结合并抑制其活性来发挥作用。这种抑制会破坏外显子连接复合体的功能,导致基因表达和信使RNA加工发生改变。真核翻译起始因子4A3抑制剂8作用机制中涉及的分子靶点和途径包括:

真核翻译起始因子4A3: 抑制剂的主要靶点。

外显子连接复合体: 参与信使RNA剪接和无义介导的信使RNA降解的多蛋白复合体。

PI3K-AKT-ERK1/2-P70S6K 途径: 受真核翻译起始因子4A3活性影响的信号通路,参与细胞增殖、存活和代谢

相似化合物的比较

真核翻译起始因子4A3抑制剂8可以与其他靶向真核翻译起始因子4A3或相关蛋白的类似化合物进行比较。这些类似化合物包括:

喜普里斯坦醇: 一种天然产物,通过与RNA解旋酶结构域结合来抑制真核翻译起始因子4A。

帕特胺A: 一种海洋天然产物,靶向真核翻译起始因子4A并破坏其功能。

真核翻译起始因子4A3抑制剂8在其对真核翻译起始因子4A3的特异性靶向性方面是独一无二的,这使其成为研究该蛋白在各种细胞过程中的作用以及开发潜在治疗策略的宝贵工具。

生物活性

6-Methyl-1H-indole-2-carboxylic acid (CAS No. 18474-59-4) is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its indole structure, which is known for its ability to interact with various biological targets. The compound features a methyl group at the 6-position and a carboxylic acid functional group at the 2-position, which significantly influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to multiple receptors. Notably, it has been shown to inhibit the strand transfer activity of HIV-1 integrase, a crucial enzyme in the viral replication process. The binding involves chelation with magnesium ions within the active site of the integrase, which is essential for its enzymatic function .

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit significant antiviral properties. A study highlighted that derivatives of indole-2-carboxylic acid effectively inhibited HIV-1 integrase with IC50 values ranging from 12.41 μM to 47.44 μM . Specifically, structural optimizations have led to derivatives with enhanced inhibitory effects, such as compound 20a , which demonstrated an IC50 value of 0.13 μM against integrase .

Anticancer Activity

The anticancer potential of indole derivatives has also been explored. For instance, compounds related to this compound have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated their ability to induce apoptosis in cancer cell lines by modulating key regulatory proteins such as p53 and Bax .

Case Studies and Research Findings

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | HIV-1 Integrase | 32.37 | |

| Compound 20a | HIV-1 Integrase | 0.13 | |

| Indole Derivative | MCF-7 Breast Cancer Cells | GI50: 501.26 |

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely based on their structural modifications and environmental factors such as pH and temperature. These factors significantly impact their bioavailability and therapeutic efficacy.

属性

IUPAC Name |

6-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-5-9(10(12)13)11-8(7)4-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGSVVHFMZASJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390349 | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18474-59-4 | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。